2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone
CAS No.: 540775-05-1
Cat. No.: VC15110650
Molecular Formula: C21H20BrN3OS2
Molecular Weight: 474.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 540775-05-1 |
|---|---|
| Molecular Formula | C21H20BrN3OS2 |
| Molecular Weight | 474.4 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
| Standard InChI | InChI=1S/C21H20BrN3OS2/c1-3-12-25-20(14-27-18-10-4-15(2)5-11-18)23-24-21(25)28-13-19(26)16-6-8-17(22)9-7-16/h3-11H,1,12-14H2,2H3 |
| Standard InChI Key | JLBCWDKOKHFDEE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)SCC2=NN=C(N2CC=C)SCC(=O)C3=CC=C(C=C3)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-bromophenyl)ethanone, reflects its intricate structure. Key features include:
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A 1,2,4-triazole core substituted at positions 3, 4, and 5.
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A 4-bromophenyl ketone group at position 1 of the ethanone moiety.
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Sulfanyl-methyl and allyl substituents on the triazole ring .
The molecular formula is C21H20BrN3OS2, with a molar mass of 513.43 g/mol . Spectroscopic characterization via NMR and IR confirms the presence of functional groups such as the carbonyl (C=O) stretch at ~1,680 cm⁻¹ and aromatic C-Br vibrations near 550 cm⁻¹.
Comparative Structural Analysis
A related compound, 2-({4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-bromophenyl)ethanone (CAS: 618441-21-7), replaces the methylphenylsulfanyl group with a methoxyphenoxy moiety. This substitution alters electronic properties, as shown in Table 1 .
Table 1: Structural Comparison of Triazole Derivatives
| Property | Target Compound (CAS: 540775-05-1) | Analog (CAS: 618441-21-7) |
|---|---|---|
| Substituent at C5 | (4-Methylphenyl)sulfanylmethyl | (4-Methoxyphenoxy)methyl |
| Molecular Formula | C21H20BrN3OS2 | C21H20BrN3O3S |
| Molar Mass (g/mol) | 513.43 | 505.37 |
| Key Spectral Signals | C=O: 1,680 cm⁻¹; C-Br: 550 cm⁻¹ | C-O-C: 1,250 cm⁻¹ |
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is synthesized via a multi-step protocol:
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Alkylation of Triazole Precursors: A triazole derivative reacts with 4-bromophenyl acetyl chloride in dimethylformamide (DMF) using cesium carbonate as a base.
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Thioether Formation: Introduction of the sulfanyl-methyl group via reaction with 4-methylthiophenol under inert conditions .
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Purification: Crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.
Reaction yields typically range from 65–75%, with purity >95% confirmed by HPLC.
Mechanistic Insights
The allyl group enhances solubility in polar aprotic solvents, facilitating nucleophilic substitution at the triazole ring. The sulfanyl moiety acts as a leaving group, enabling further functionalization .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMF (≥50 mg/mL) and dichloromethane (≥30 mg/mL). It remains stable under ambient conditions for 6 months but degrades upon prolonged UV exposure, forming brominated byproducts .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C and decomposition onset at 210°C .
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